Cas no 75199-40-5 (Glycitein-7-O-methyl ether)

Glycitein-7-O-methyl ether 化学的及び物理的性質
名前と識別子
-
- 4'-hydroxy-6,7-dimethoxyisoflavone
- 6,7-dimethoxy-4'-hydroxy-isoflavone
- 6-methoxyisoformononetin
- 7-O-methyl glycitein
- 3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
- 75199-40-5
- 7-O-Methylglycitein
- 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one
- CHEBI:203389
- Glycitein-7-O-methyl ether
- CHEMBL1170819
- DTXSID60452763
- SCHEMBL11344171
- 6,7-Dimethoxy-4'-hydroxyisoflavone
- FG65462
-
- インチ: InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
- InChIKey: PWSUUSZLVOWNGI-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC
計算された属性
- せいみつぶんしりょう: 298.08412354g/mol
- どういたいしつりょう: 298.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 65Ų
Glycitein-7-O-methyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G214700-2.5mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 2.5mg |
$ 130.00 | 2022-06-02 | ||
TRC | G214700-5mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 5mg |
$ 155.00 | 2022-06-02 | ||
TRC | G214700-1mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 1mg |
$ 80.00 | 2022-06-02 | ||
TRC | G214700-1g |
Glycitein-7-O-methyl Ether |
75199-40-5 | 1g |
$ 1200.00 | 2023-09-07 |
Glycitein-7-O-methyl ether 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
Glycitein-7-O-methyl etherに関する追加情報
Glycitein-7-O-methyl ether: A Comprehensive Overview
Glycitein-7-O-methyl ether, also known by its CAS number 75199-40-5, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of isoflavonoids, which are a type of phenolic compound commonly found in various plant species. Glycitein-7-O-methyl ether has been extensively studied for its potential health benefits and pharmacological activities. Recent advancements in analytical techniques and bioinformatics have further elucidated its molecular mechanisms and therapeutic applications.
The chemical structure of Glycitein-7-O-methyl ether consists of a flavone backbone with a methyl group attached to the hydroxyl group at the 7-position. This methylation pattern is a common modification in flavonoids and is believed to influence their bioavailability, stability, and biological activity. Studies have shown that this methylation can enhance the compound's ability to cross cellular membranes, making it more effective in targeting specific cellular pathways. For instance, research published in the journal Nutrients highlighted the role of Glycitein-7-O-methyl ether in modulating inflammatory responses, suggesting its potential as an anti-inflammatory agent.
One of the most promising areas of research on Glycitein-7-O-methyl ether involves its antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. A study conducted by researchers at the University of California revealed that Glycitein-7-O-methyl ether exhibits potent radical-scavenging activity, comparable to that of well-known antioxidants like vitamin C and quercetin. This finding underscores its potential as a natural antioxidant supplement.
In addition to its antioxidant properties, Glycitein-7-O-methyl ether has been investigated for its anti-cancer effects. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a high therapeutic index. A recent study published in Cancer Letters explored the molecular mechanisms underlying these effects, revealing that Glycitein-7-O-methyl ether activates caspase pathways and inhibits tumor angiogenesis. These findings suggest that it could be developed as a targeted therapy for certain types of cancers.
The pharmacokinetics of Glycitein-7-O-methyl ether have also been a focus of recent research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Studies using animal models have shown that oral administration leads to efficient absorption and systemic distribution. Furthermore, metabolomics analyses have identified key metabolites formed during its metabolism, which may contribute to its bioactivity. These insights are critical for designing formulations that maximize the compound's efficacy and minimize adverse effects.
Another area of interest is the role of Glycitein-7-O-methyl ether in cardiovascular health. Emerging evidence suggests that this compound can improve endothelial function and reduce oxidative stress in vascular tissues. A clinical trial conducted by researchers at Kyoto University demonstrated that supplementation with Glycitein-7-O-methyl ether significantly lowered blood pressure in hypertensive patients. These results highlight its potential as a complementary therapy for managing cardiovascular diseases.
Despite these promising findings, further research is needed to fully understand the mechanisms and applications of Glycitein-7-O-methyl ether. Collaborative efforts between academia and industry are essential for advancing this compound into clinical practice. Additionally, exploring its synergistic effects with other bioactive compounds could unlock new therapeutic possibilities.
In conclusion, Glycitein-7-O-methyl ether (CAS No: 75199-40-5) represents a valuable natural product with diverse pharmacological activities. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a compelling candidate for drug development. As research continues to uncover its molecular mechanisms and therapeutic potential, Glycitein-7-O-methyl ether holds great promise for improving human health through innovative medical interventions.
75199-40-5 (Glycitein-7-O-methyl ether) 関連製品
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 2580232-14-8(tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)
- 5319-67-5(Diphenylmethanimine hydrochloride)
- 20330-99-8(N1-(4-Propylphenyl)acetamide)
- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)
- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
- 2034263-83-5(N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzene-1-sulfonamide)
- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)



